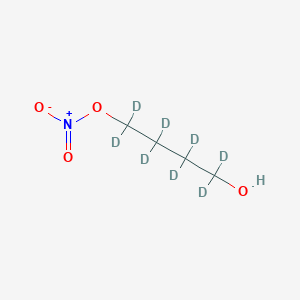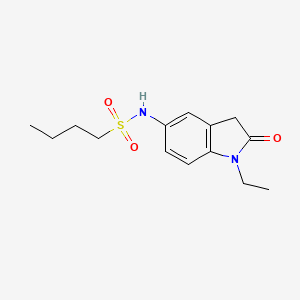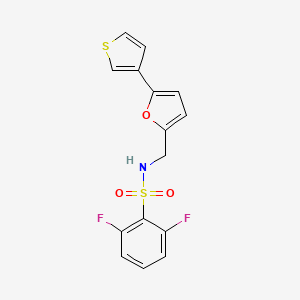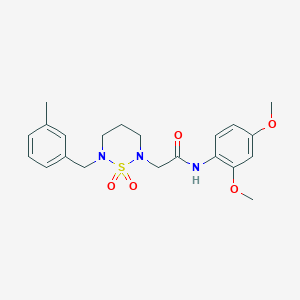![molecular formula C18H13F3N2O2 B2968153 5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine CAS No. 478030-31-8](/img/structure/B2968153.png)
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine is a chemical compound with the molecular formula C18H13F3N2O2 . It has an average mass of 346.303 Da and a monoisotopic mass of 346.092926 Da .
Synthesis Analysis
The synthesis of this compound and similar compounds often involves the use of trifluoromethylpyridine (TFMP) and its intermediates . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The introduction of TFMP groups within other molecules is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring substituted with methoxy, phenoxy, and trifluoromethylphenyl groups . The trifluoromethylphenyl group is characterized by the presence of a phenyl ring substituted with a trifluoromethyl group .Applications De Recherche Scientifique
Herbicidal Activity
Research by Nezu et al. (1996) revealed that compounds similar to "5-Methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine," specifically 6-(4-phenoxyphenoxy)pyrimidines, demonstrate significant herbicidal activity. These compounds inhibit the Hill reaction, which is crucial for photosynthesis in plants, although selectivity between weeds and crops remains a challenge (Nezu, Miyazaki, Sugiyama, & Kajiwara, 1996).
Antiviral Activity
Hocková et al. (2003) explored the antiviral potential of pyrimidine derivatives. Though not directly mentioning "this compound," their study on 2,4-diamino-6-substituted pyrimidines revealed marked inhibition against retrovirus replication in cell culture, suggesting potential applications in antiviral drug development (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Liquid Crystal Properties
Research on the liquid crystal properties of aryl esters of laterally substituted 5-pyrimidinecarboxylic acids, including those with methoxy groups, by Mikhaleva (2003) opens avenues in materials science for the development of nematic and smectic liquid crystals. This research may have implications for "this compound" in the creation of new liquid crystal displays or other optical devices (Mikhaleva, 2003).
Antimicrobial Activity
The study by Żesławska et al. (2020) on the antimicrobial activity of derivatives of pyrimidine-2(1H)-selenone, with varying positions of methoxy substituents, demonstrated strong activity against Gram-positive bacteria and fungi. This suggests that structurally related compounds like "this compound" could be explored for their antimicrobial properties, potentially leading to new antibacterial and antifungal agents (Żesławska, Korona-Głowniak, Nitek, & Tejchman, 2020).
Corrosion Inhibition
Onyeachu et al. (2019) assessed a pyrimidine-based compound for its ability to inhibit CO2 corrosion of steel in simulated oilfield brine, achieving up to 90% inhibition efficiency. While the study does not directly involve "this compound," it highlights the potential of pyrimidine derivatives in corrosion protection applications, suggesting an area for further exploration (Onyeachu, Quraishi, Obot, & Haque, 2019).
Propriétés
IUPAC Name |
5-methoxy-4-phenoxy-2-[3-(trifluoromethyl)phenyl]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13F3N2O2/c1-24-15-11-22-16(12-6-5-7-13(10-12)18(19,20)21)23-17(15)25-14-8-3-2-4-9-14/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZABJLMDVAUSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1OC2=CC=CC=C2)C3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-(3,4-Dimethylphenyl)-2-{[2-(4-ethoxyphenyl)-5H-chromeno[2,3-D]pyrimidin-4-YL]sulfanyl}acetamide](/img/structure/B2968070.png)
![1-[(1R)-1-azidoethyl]-4-(trifluoromethyl)benzene](/img/structure/B2968071.png)

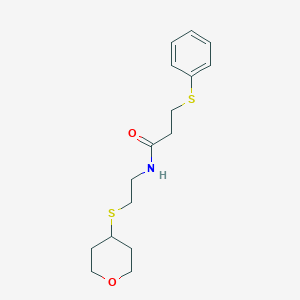
![Methyl 2-(cyclohexanecarboxamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2968076.png)
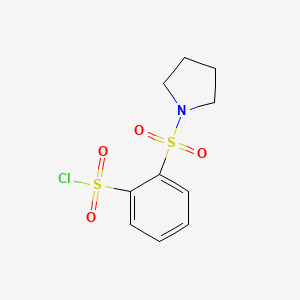
![(E)-2-amino-N-(3-methoxypropyl)-1-((3-methylbenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2968078.png)
![3-((3,4-dichlorobenzyl)thio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2968079.png)
